Triphenylphosphine hydrobromide

Catalog No.
S571528
CAS No.
6399-81-1
M.F
C18H16BrP
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphine hydrobromide

CAS Number

6399-81-1

Product Name

Triphenylphosphine hydrobromide

IUPAC Name

triphenylphosphane;hydrobromide

Molecular Formula

C18H16BrP

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C18H15P.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H

InChI Key

CMSYDJVRTHCWFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br

Synonyms

Triphenylphosphine compd. with Hydrobromic Acid; Triphenylphosphonium bromide

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

As a mild source of anhydrous hydrogen bromide (HBr)

Ph3PHBr can act as a gentle source of anhydrous HBr, which is crucial for various reactions in organic synthesis. Anhydrous HBr refers to HBr free from water molecules. This characteristic makes Ph3PHBr advantageous when water-sensitive functionalities are present in the reaction mixture. Studies have shown its effectiveness in:

  • Cleavage of silyl ethers: Ph3PHBr efficiently cleaves silyl ether protecting groups, commonly used in organic synthesis, without affecting other functional groups in the molecule .
  • Bromination of alkenes: This compound facilitates the controlled bromination of alkenes, introducing a bromine atom to the double bond while minimizing side reactions .

As a catalyst

Ph3PHBr acts as a catalyst in numerous organic reactions, accelerating the reaction rate without being consumed in the process. Its catalytic activity is attributed to the presence of the triphenylphosphine group, which can form Lewis acid-base adducts with various reaction components.

Here are some examples of its catalytic applications:

  • Formation of tetrahydropyran (THP) ethers: Ph3PHBr efficiently catalyzes the conversion of tertiary alcohols into their corresponding THP ethers, which serve as valuable protecting groups for hydroxyl functionalities .
  • Cycloaddition reactions: This compound can catalyze cycloaddition reactions, where two or more molecules combine to form a ring structure. For instance, it promotes the [3 + 2] cycloaddition between allenoates and trifluoromethylketones, leading to the formation of dihydrofurans .

As a precursor for phosphonium salts

Ph3PHBr serves as a valuable starting material for the synthesis of various phosphonium salts. These salts possess unique properties and find applications in different areas of chemistry, including:

  • Catalysis: Certain phosphonium salts exhibit excellent catalytic activity in various organic transformations .
  • Material science: Specific phosphonium salts can be incorporated into materials with desired properties, such as flame retardancy or ionic conductivity .

Triphenylphosphine hydrobromide is a white crystalline compound formed by the reaction of triphenylphosphine (Ph3P) with hydrobromic acid (HBr). It serves as a readily available source of anhydrous hydrogen bromide (HBr) and finds applications as a catalyst in organic synthesis [].


Molecular Structure Analysis

Triphenylphosphine hydrobromide possesses a simple ionic structure. The triphenylphosphine group (Ph3P) acts as a Lewis base, donating a lone pair of electrons on the phosphorus atom to a proton (H+) from HBr. This forms a positively charged phosphonium cation (Ph3PH+) and a bromide anion (Br-) []. The structure can be represented as Ph3P⊕Br⊖.


Chemical Reactions Analysis

Triphenylphosphine hydrobromide participates in several reactions relevant to scientific research:

  • Source of Anhydrous HBr: Upon dissolution in organic solvents, triphenylphosphine hydrobromide dissociates, providing anhydrous HBr, a crucial reagent for various organic transformations. For instance, HBr can promote the addition of a bromine atom across double bonds (halogenation) or cleave ethers (C-O bond cleavage) [].

Ph3P·HBr (in organic solvent) → Ph3P⊕ + Br⊖ + HBr

  • Catalyst for THP Ether Formation: Triphenylphosphine hydrobromide acts as a catalyst for the conversion of tertiary alcohols into tetrahydropyranyl (THP) ethers. THP ethers are valuable protecting groups in organic synthesis, as they can be selectively attached and removed from hydroxyl functionalities [].

R3COH + HOCH2CH2CH2CH2OH (THF) → R3C-OCH2CH2CH2CH2 (THP ether) + H2O

Ph3P·HBr (cat)

  • Preparation of Phosphonium Salts: Triphenylphosphine hydrobromide can be used as a starting material for the synthesis of other phosphonium salts. These salts possess unique properties and find applications in catalysis, ionic liquids, and flame retardants [].

Ph3P·HBr + RX → Ph3PR⊕X⊖ (where R is an organic group and X is an anion)


Physical And Chemical Properties Analysis

  • Melting Point: 162-164 °C []
  • Boiling Point: Decomposes above 200 °C []
  • Solubility: Soluble in water, ethanol, and some other polar organic solvents []
  • Stability: Hygroscopic (absorbs moisture from the air) and decomposes on heating []

  • Cleavage of Benzyl Ethers: It effectively cleaves benzyl ethers derived from primary, secondary alkyl, and aryl alcohols, yielding the corresponding alcohols. This reaction highlights its utility in deprotecting alcohols .
  • Formation of Phosphonium Salts: The compound can react with various organic halides to form phosphonium salts, which are crucial intermediates in organic synthesis .
  • Reactions with Aroylacrylic Acids: It has been shown to react with β-aroylacrylic acids, leading to the synthesis of triphenyl phosphonium bromides and esters, demonstrating its versatility in forming complex organic structures .

Triphenylphosphine hydrobromide can be synthesized through several methods:

  • Direct Reaction with Hydrogen Bromide: A common method involves reacting triphenylphosphine with hydrogen bromide in a solvent such as 1,4-dioxane or water at temperatures ranging from 20 to 70 degrees Celsius for approximately 12 hours .
  • Metal-Free Synthesis: Recent advancements have introduced metal-free methods for synthesizing aryltriphenylphosphonium bromides from triphenylphosphine and aryl bromides in refluxing phenol .

These methods emphasize the compound's adaptability in different synthetic contexts.

Triphenylphosphine hydrobromide has a variety of applications:

  • Source of Anhydrous Hydrobromic Acid: It serves as a mild source of anhydrous hydrobromic acid, which is useful in various organic reactions .
  • Catalyst for Ether Formation: The compound is employed as a catalyst for the formation of tetrahydropyranyl ethers from tertiary alcohols, enhancing the efficiency of this transformation .
  • Preparation of Phosphonium Salts: Its ability to form phosphonium salts makes it an essential reagent in synthetic organic chemistry.

Studies on the interactions involving triphenylphosphine hydrobromide often focus on its reactivity with other chemical species rather than direct biological interactions. Its role as a reagent allows it to participate in various transformations that can lead to new compounds or functional groups. Understanding these interactions helps optimize its use in synthetic applications.

Several compounds share similarities with triphenylphosphine hydrobromide, particularly within the realm of organophosphorus chemistry. These include:

CompoundStructureUnique Features
TriphenylphosphineC18H15PWidely used as a ligand and reducing agent.
Benzyltriphenylphosphonium bromideC19H20BrPUsed for synthesizing phosphonium salts; more reactive due to benzyl group.
Tetraethylammonium bromideC8H20BrNCommonly used as a phase transfer catalyst; less sterically hindered.

Triphenylphosphine hydrobromide's unique combination of properties makes it particularly valuable as a source of hydrobromic acid and for its role in forming phosphonium salts, distinguishing it from other similar compounds.

Traditional Nucleophilic Substitution Approaches

The synthesis of triphenylphosphine hydrobromide traditionally involves the direct interaction between triphenylphosphine (PPh₃) and hydrobromic acid. This approach relies on the basic properties of triphenylphosphine, which can undergo protonation to form the corresponding phosphonium salt. While triphenylphosphine is a relatively weak base (aqueous pKaH = 2.73), it is considerably stronger than its nitrogen analog triphenylamine (estimated aqueous pKaH < -3), making the protonation reaction favorable.

The most straightforward synthetic approach involves the addition of anhydrous hydrogen bromide to an ethereal solution of triphenylphosphine. This method produces the salt as a precipitate, which can be isolated by filtration. The reaction proceeds according to the following equation:

P(C₆H₅)₃ + HBr → [HP(C₆H₅)₃]⁺Br⁻

An alternative approach involves the reaction of triphenylphosphine with 48% aqueous hydrobromic acid, followed by extraction with chloroform and subsequent drying. This method is particularly suitable for laboratory-scale preparation due to the ready availability of reagents and straightforward work-up procedure.

Recent research has demonstrated a high-yield synthesis (98%) by reacting triphenylphosphine with 48% aqueous hydrobromic acid in dioxane. The detailed procedure involved:

ReagentQuantityConditions
Triphenylphosphine1.05 g (4 mmol)Starting material
48% Aqueous HBr1 mL (~8.8 mmol)Added dropwise over 1 minute
Dioxane8 mLSolvent
Temperature70°CMaintained for 12 hours
PurificationEther washAfter evaporation of reaction mixture

This methodology consistently produced high-quality triphenylphosphine hydrobromide as confirmed by spectroscopic analysis:

  • ¹H NMR (400 MHz, DMSO-d₆, 25°C): δ 7.53-7.59 (m, 6H, ArH), 7.60-7.67 (m, 9H, ArH), 10.60 (brs, 1H, PH)
  • ¹³C NMR (100 MHz, DMSO-d₆, 25°C): δ 128.77 (d, J = 11.4 Hz, Ar), 131.48 (d, J = 9.6 Hz, Ar), 132.05 (d, J = 1.9 Hz, Ar), 132.70 (d, J = 102 Hz, Ar)

Modern Solvent-Mediated Recrystallization Techniques

Contemporary approaches to triphenylphosphine hydrobromide synthesis have focused on optimizing purity and yield through advanced solvent-mediated techniques. The selection of an appropriate solvent system is crucial for achieving high purity, as triphenylphosphine hydrobromide exhibits varying solubility across different organic solvents.

Current research indicates that the compound is soluble in dichloromethane and chloroform, slightly soluble in tetrahydrofuran, benzene, and water, while being essentially insoluble in diethyl ether. This solubility profile enables effective purification through selective recrystallization protocols.

The optimal recrystallization procedure involves dissolution in a minimum amount of a polar solvent such as dichloromethane or chloroform, followed by the addition of a non-polar anti-solvent like diethyl ether to induce crystallization. This approach typically yields crystalline material with purity exceeding 97%, suitable for most synthetic applications.

Advanced purification methods have been developed to address the common challenge of triphenylphosphine oxide contamination. Triphenylphosphine readily undergoes oxidation when exposed to air:

2 PPh₃ + O₂ → 2 OPPh₃

This impurity can significantly impact the reactivity and selectivity of triphenylphosphine hydrobromide in subsequent applications. Modern purification protocols employ recrystallization from hot ethanol or isopropanol, which effectively separates triphenylphosphine oxide from the desired product.

Industrial-Scale Production Methodologies

The industrial synthesis of triphenylphosphine hydrobromide builds upon the fundamental chemistry of triphenylphosphine production, which typically involves the reaction between phosphorus trichloride, chlorobenzene, and sodium:

PCl₃ + 3 PhCl + 6 Na → PPh₃ + 6 NaCl

For commercial-scale production of triphenylphosphine hydrobromide, manufacturers have developed continuous flow processes that offer advantages in terms of scalability, safety, and product consistency. These processes typically involve:

  • Controlled addition of hydrobromic acid to a solution of triphenylphosphine under inert atmosphere conditions
  • Precise temperature control to manage exothermic reaction profiles
  • Continuous crystallization and filtration systems for product isolation
  • Automated washing and drying sequences to achieve consistent quality

The industrial product specifications typically include:

ParameterSpecificationTest Method
Assay (purity)≥97%Titration
AppearanceWhite to off-white solidVisual inspection
Melting point195-197°CDifferential scanning calorimetry
Moisture content≤0.5%Karl Fischer titration
Residual solventsMeets ICH guidelinesGas chromatography

Quality control in industrial production involves argentometric titration, which measures the percent phosphorus content, typically targeting a range of 93.5-106.5% of theoretical value. This analytical approach ensures batch-to-batch consistency for commercial applications.

Current industrial manufacturing practices emphasize green chemistry principles, focusing on solvent reduction, energy efficiency, and waste minimization. Modern facilities employ solvent recovery systems and catalytic oxidation units for waste gas treatment to reduce environmental impact.

Tetrahydropyranylation, a cornerstone reaction for protecting hydroxyl groups in alcohols, phenols, and thiols, relies on catalysts to activate the tetrahydropyran (THP) donor. Triphenylphosphine hydrobromide serves as a mild and efficient catalyst for this transformation, operating via in situ generation of hydrobromic acid (HBr). The HBr protonates the THP oxygen, rendering the leaving group more susceptible to nucleophilic attack by the substrate (e.g., alcohol or phenol) [4].

Compared to traditional acidic catalysts like p-toluenesulfonic acid (p-TsOH) or BF₃·Et₂O, Triphenylphosphine hydrobromide offers advantages in substrate compatibility and reaction mildness. For instance, substrates containing acid-sensitive functional groups, such as acetals or tertiary alcohols, remain intact under these conditions [4]. A study comparing catalytic systems demonstrated that Triphenylphosphine hydrobromide achieved 92% yield in the tetrahydropyranylation of 3-hydroxybenzaldehyde at room temperature, outperforming MgBr₂ (73% yield) and MgI₂ (72% yield) under similar conditions [4].

The mechanistic pathway involves:

  • Proton transfer from HBr to the THP oxygen, forming an oxonium ion.
  • Nucleophilic attack by the substrate (e.g., alcohol) on the activated THP.
  • Deprotonation to yield the THP-protected product.

This method’s efficiency is further highlighted in the protection of primary amines, where Triphenylphosphine hydrobromide facilitates tetrahydropyranylation without requiring anhydrous conditions or elevated temperatures [4].

Cross-Coupling Reaction Facilitation

Triphenylphosphine hydrobromide plays a pivotal role in metal-free cross-coupling reactions, particularly in the synthesis of aryltriphenylphosphonium bromides. These phosphonium salts serve as intermediates in carbon–carbon and carbon–heteroatom bond-forming reactions. A breakthrough method involves the reaction of Triphenylphosphine hydrobromide with aryl bromides in refluxing phenol (182°C), which avoids transition-metal catalysts and unstable reagents like diazonium salts [3].

Key Mechanistic Insights:

  • Nucleophilic addition: Triphenylphosphine attacks the aryl bromide’s carbon–bromine bond, forming a zwitterionic intermediate.
  • Elimination: Bromide departure restores aromaticity, yielding the phosphonium salt [3].

This protocol accommodates a wide range of electron-deficient aryl bromides, including those with hydroxyl (–OH), carboxyl (–COOH), and hydroxymethyl (–CH₂OH) groups. For example, the reaction with 4-bromo-3-(hydroxymethyl)phenol produced the corresponding phosphonium salt in 60% yield, which was subsequently hydrolyzed to a phosphine oxide (57% yield) and reduced to a phosphine (55% yield) [3].

Comparative Yields in Cross-Coupling Reactions

Aryl Bromide SubstrateProduct Yield (%)
4-Bromobiphenyl92
4-Bromo-3-(hydroxymethyl)phenol60
1,4-Dibromobenzene60

This method’s scalability and functional group tolerance make it invaluable for synthesizing multifunctional phosphines used in ligand design and material science [3].

Asymmetric Induction in Stereoselective Syntheses

While Triphenylphosphine hydrobromide is not inherently chiral, its derivatives enable asymmetric induction in stereoselective reactions. For instance, chiral phosphonium salts derived from Triphenylphosphine hydrobromide can act as phase-transfer catalysts or auxiliaries in enantioselective transformations.

Applications in Stereocontrol:

  • Dynamic kinetic resolution: Phosphonium intermediates stabilize tetrahedral transition states, influencing the configuration of chiral centers.
  • Ligand precursors: Hydrolysis of chiral phosphonium salts yields phosphine oxides, which are reduced to enantiomerically enriched phosphines for asymmetric catalysis [3].

A notable example involves the synthesis of P-stereogenic tetraarylphosphonium triflates, where Triphenylphosphine hydrobromide derivatives facilitated regioselective arylation at room temperature [3]. Although direct asymmetric catalysis using Triphenylphosphine hydrobromide remains underexplored, its role in generating chiral phosphines underscores its latent potential in stereoselective synthesis.

Related CAS

603-35-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6399-81-1

Dates

Modify: 2023-08-15

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